molecular formula C11H10O2 B3052856 1-(1-Benzofuran-3-yl)propan-2-one CAS No. 4687-26-7

1-(1-Benzofuran-3-yl)propan-2-one

Cat. No. B3052856
CAS RN: 4687-26-7
M. Wt: 174.2 g/mol
InChI Key: PYDBWOMSTNOXQG-UHFFFAOYSA-N
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Description

“1-(1-Benzofuran-3-yl)propan-2-one” is a chemical compound with the CAS number 4687-26-7 . It has a molecular weight of 174.2 .


Synthesis Analysis

There are several methods for synthesizing benzofuran derivatives. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method uses ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular formula of “1-(1-Benzofuran-3-yl)propan-2-one” is C11H10O2 . The average mass is 174.227 Da and the monoisotopic mass is 175.099716 Da .


Chemical Reactions Analysis

The synthesis of benzofuran derivatives often involves reactions such as metal-free cyclization of ortho-hydroxystilbenes , ruthenium-catalyzed C- and O-allyl isomerization , and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .


Physical And Chemical Properties Analysis

“1-(1-Benzofuran-3-yl)propan-2-one” is a liquid at room temperature .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives exhibit promising anticancer activities. For instance, compound 36 (see Fig. 8 in ) demonstrated significant cell growth inhibition across various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. Researchers continue to explore novel benzofuran-based compounds for targeted cancer therapy .

Antibacterial Activity

While not all benzofuran derivatives possess antibacterial properties, some exhibit notable effects. For instance, nitrofurantoin analogues synthesized from benzofuran scaffolds were evaluated for their antibacterial activity. However, their effectiveness against gram-positive bacteria remains limited .

Synthetic Intermediates

Benzofuran-2-yl-propan-2-one serves as a valuable synthetic intermediate. Researchers have utilized it in the production of pyranone, which, in turn, contributes to the synthesis of sugar analogues, antibiotics, tirantamycines, and other bioactive compounds .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide a rich reservoir of benzofuran derivatives, which researchers explore for potential drug leads .

Macrocyclic Benzofurans

Novel macrocyclic benzofuran compounds have been discovered with anti-hepatitis C virus activity. These compounds hold promise as effective therapeutic agents for hepatitis C disease .

Chemical Synthesis Strategies

Recent advances in benzofuran synthesis include unique methods for constructing benzofuran rings. For example:

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on the specific compound and its biological target. For example, some benzofuran compounds have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety information for “1-(1-Benzofuran-3-yl)propan-2-one” indicates that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Benzofuran derivatives, including “1-(1-Benzofuran-3-yl)propan-2-one”, have potential applications in various fields due to their diverse pharmacological activities . Future research may focus on exploring these activities further and developing new synthesis methods.

properties

IUPAC Name

1-(1-benzofuran-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDBWOMSTNOXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=COC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544330
Record name 1-(1-Benzofuran-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4687-26-7
Record name 1-(3-Benzofuranyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4687-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzofuran-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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